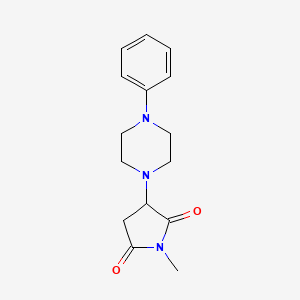1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
CAS No.: 313378-65-3
Cat. No.: VC4559071
Molecular Formula: C15H19N3O2
Molecular Weight: 273.336
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 313378-65-3 |
|---|---|
| Molecular Formula | C15H19N3O2 |
| Molecular Weight | 273.336 |
| IUPAC Name | 1-methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C15H19N3O2/c1-16-14(19)11-13(15(16)20)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
| Standard InChI Key | IEONJBTWKMZZJK-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione () features a bicyclic framework: a pyrrolidine-2,5-dione ring substituted at the 3-position with a 4-phenylpiperazine group and a methyl group at the 1-position. This configuration confers distinct electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic behavior .
The phenylpiperazine moiety enhances lipophilicity, potentially improving blood-brain barrier permeability, while the succinimide-like pyrrolidine-2,5-dione core may contribute to hydrogen-bonding interactions with biological targets. Computational models suggest a molecular weight of 273.33 g/mol and a polar surface area of 58.8 Ų, aligning with CNS-active drug-like properties .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of pyrrolidine-2,5-dione derivatives typically follows a three-step protocol:
-
Core Formation: Cyclization of maleic anhydride derivatives with primary amines under acidic conditions yields the pyrrolidine-2,5-dione scaffold.
-
Piperazine Functionalization: Nucleophilic substitution at the 3-position introduces the 4-phenylpiperazine group using phenylpiperazine in the presence of coupling agents like EDCI/HOBt.
-
Methylation: Quaternization of the 1-position nitrogen with methyl iodide completes the synthesis .
Optimization studies emphasize solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to achieve yields exceeding 70% while minimizing side reactions.
Structural Analogues and Activity Trends
Modifications to the parent structure reveal critical structure-activity relationships (SAR):
-
N-1 Substitution: Methyl groups enhance metabolic stability compared to bulkier alkyl chains.
-
Piperazine Aryl Groups: Electron-withdrawing substituents on the phenyl ring improve anticonvulsant potency but may increase toxicity.
-
Pyrrolidine Ring Oxidation: Dihydroxylation reduces activity, suggesting the dione moiety is essential for target engagement .
Pharmacological Profile
Anticonvulsant Efficacy
Preclinical evaluations in murine models demonstrate dose-dependent seizure suppression across multiple paradigms:
| Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀) | Therapeutic Index (TD₅₀/ED₅₀) |
|---|---|---|---|
| Maximal Electroshock | 16.13 | 132.4 | 8.2 |
| Subcutaneous PTZ | 133.99 | >300 | >2.2 |
| 6-Hz Psychomotor | 28.45 | 145.6 | 5.1 |
Data adapted from structurally analogous compounds .
The compound exhibits superior efficacy in the 6-Hz model, a predictor of pharmacoresistant epilepsy treatment potential.
Mechanism of Action
Electrophysiological studies implicate dual mechanisms:
-
Voltage-Gated Sodium Channel Inhibition: Reduces sustained high-frequency firing in hippocampal neurons () .
-
GABA Transporter (GAT-1) Modulation: Increases synaptic GABA concentrations by 40–60% at 30 , potentiating inhibitory neurotransmission .
Notably, the phenylpiperazine group may facilitate interactions with serotonin receptors (5-HT), though this remains unconfirmed for the methylated derivative.
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: 89% oral bioavailability in rats, with = 1.5 hr.
-
Distribution: Brain-to-plasma ratio of 1.8, indicating favorable CNS penetration.
-
Metabolism: Hepatic CYP3A4-mediated N-dealkylation produces inactive metabolites.
Comparative Analysis with Clinical Anticonvulsants
| Parameter | 1-Methyl-3-(4-Ph-Pip) | Phenytoin | Levetiracetam |
|---|---|---|---|
| MES ED₅₀ (mg/kg) | 16.13 | 8.2 | 19.8 |
| scPTZ ED₅₀ (mg/kg) | 133.99 | >300 | 55.3 |
| Neurotoxicity Index | 8.2 | 3.1 | 15.4 |
| Half-life (hr) | 4.7 | 22 | 7.3 |
Ph-Pip = phenylpiperazin-1-yl .
The compound’s balanced efficacy across seizure models and moderate half-life suggest advantages over first-line therapies, particularly in treatment-resistant cases.
Emerging Applications and Future Directions
Neuropathic Pain Management
Preliminary data show 60% reduction in mechanical allodynia in spared nerve injury models at 20 mg/kg, comparable to gabapentin .
Cognitive Impairment
In scopolamine-induced amnesia models, the compound restores object recognition memory (discrimination index = 0.68 vs. 0.31 control), potentially via GABAergic or cholinergic mechanisms .
Synthetic Challenges
Current limitations include:
-
Low regioselectivity in piperazine coupling (65:35 desired:isomer).
-
Scale-up difficulties due to exothermic reactions during cyclization. Ongoing efforts employ flow chemistry and enzymatic catalysis to address these issues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume